molecular formula C19H20ClNO3S B11516823 Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl-

Quinoline, 1,2-dihydro-6-chloro-1-(4-methoxyphenylsulfonyl)-2,2,4-trimethyl-

Cat. No.: B11516823
M. Wt: 377.9 g/mol
InChI Key: DYTUMNCSQWFTKO-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline is a complex organic compound characterized by the presence of a quinoline core structure substituted with a chloro group, a methoxybenzenesulfonyl group, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-(4-chlorobenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline
  • 6-Chloro-1-(4-methylbenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline
  • 6-Chloro-1-(4-nitrobenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline

Uniqueness

6-Chloro-1-(4-methoxybenzenesulfonyl)-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the methoxybenzenesulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

6-chloro-1-(4-methoxyphenyl)sulfonyl-2,2,4-trimethylquinoline

InChI

InChI=1S/C19H20ClNO3S/c1-13-12-19(2,3)21(18-10-5-14(20)11-17(13)18)25(22,23)16-8-6-15(24-4)7-9-16/h5-12H,1-4H3

InChI Key

DYTUMNCSQWFTKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)(C)C

Origin of Product

United States

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